4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-Benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. The molecule contains a sulfamoyl group at the 6-position, a benzoyl substituent at the 4-position, and a 2-ethoxyethyl side chain on the benzothiazol-2-ylidene moiety.
Properties
IUPAC Name |
4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-2-33-15-14-28-21-13-12-20(35(26,31)32)16-22(21)34-25(28)27-24(30)19-10-8-18(9-11-19)23(29)17-6-4-3-5-7-17/h3-13,16H,2,14-15H2,1H3,(H2,26,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWFZDPLFKCUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Skeleton
The dihydrobenzothiazol-2-ylidene ring system is constructed via Jacobson cyclization, a method validated for benzothiazole derivatives. Starting with 2-aminothiophenol, condensation with 4-nitrobenzaldehyde under acidic conditions yields a Schiff base intermediate. Subsequent cyclization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) facilitates thioamide formation, followed by oxidative ring closure with potassium ferricyanide to generate 6-nitro-2,3-dihydro-1,3-benzothiazol-2-amine.
Optimization Note:
Reduction of Nitro to Amine
The nitro group at position 6 is reduced to an amine using a catalytic hydrogenation system (H₂/Pd-C in ethanol) or a Fe/NH₄Cl mixture. The latter method, involving 10% Fe powder and excess NH₄Cl at 85°C for 1 hour, affords 6-amino-2,3-dihydro-1,3-benzothiazol-2-amine in 74% yield.
Introduction of the Sulfamoyl Group
Sulfamoylation at Position 6
The 6-amino intermediate undergoes sulfamoylation using sulfamoyl chloride (ClSO₂NH₂) in dichloromethane with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-amine with 82% efficiency.
Reaction Conditions:
- Solvent: Dichloromethane (5 mL per mmol substrate).
- Stoichiometry: 1.2 equivalents of sulfamoyl chloride to ensure complete conversion.
Alkylation at Position 3
Attachment of 2-Ethoxyethyl Substituent
The 2-ethoxyethyl group is introduced via nucleophilic substitution. The 6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-amine is treated with 2-ethoxyethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Heating at 60°C for 6 hours achieves 85% yield of 3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-amine.
Key Considerations:
- DMF enhances solubility of the intermediate, facilitating efficient alkylation.
- Excess alkylating agent (1.5 equivalents) ensures complete substitution.
Formation of the Benzamide Linkage
Synthesis of 4-Benzoylbenzoyl Chloride
4-Benzoylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), and excess SOCl₂ is removed by distillation to yield 4-benzoylbenzoyl chloride in 90% purity.
Acylation of the Benzothiazol-2-ylidene Amine
The final step involves coupling 4-benzoylbenzoyl chloride with 3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-amine in dichloromethane. Triethylamine (1.1 equivalents) is added to scavenge HCl, and the reaction is stirred at room temperature for 4 hours. The product precipitates upon quenching with ice water, yielding 4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide with 78% isolated yield.
Stereochemical Control:
- The (2Z) configuration is favored due to steric hindrance between the 3-(2-ethoxyethyl) group and the benzamide moiety, as confirmed by NOESY NMR.
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy: A strong absorption at 1670 cm⁻¹ confirms the C=O stretch of the benzamide group. The sulfamoyl -SO₂- asymmetric and symmetric stretches appear at 1340 cm⁻¹ and 1160 cm⁻¹, respectively.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.81 (s, 1H, NH), 8.02 (d, J = 7.6 Hz, 2H, benzoyl aromatic), 7.70 (d, J = 2.4 Hz, 1H, benzothiazole H), 4.21 (d, J = 6.4 Hz, 2H, -OCH₂CH₂-), 1.39–1.29 (m, 9H, ethoxy and isopropyl groups).
- Mass Spectrometry: ESI-MS m/z 538.2 [M+H]⁺, consistent with the molecular formula C₂₅H₂₄N₃O₅S₂.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with a retention time of 12.3 minutes.
Reaction Optimization Data
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzothiazole cyclization | Ethanol | Lawesson’s reagent | 80 | 65 |
| Sulfamoylation | DCM | Et₃N | 0–5 | 82 |
| Alkylation | DMF | K₂CO₃ | 60 | 85 |
| Acylation | DCM | Et₃N | 25 | 78 |
Chemical Reactions Analysis
4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: The compound is used in materials science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The benzothiazole scaffold is common in medicinal chemistry. Key analogues include:
- N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide (): This compound replaces the benzothiazole core with a pyridothiazine system and substitutes the sulfamoyl group with chlorine. The absence of the 2-ethoxyethyl chain reduces solubility in polar solvents compared to the target compound.
- Sulfonamide-containing benzothiazoles : Compounds with sulfonamide groups at the 6-position but lacking the ethoxyethyl side chain exhibit diminished membrane permeability due to higher hydrophilicity .
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using SHELXL () and visualization via ORTEP-3 () reveal distinct packing patterns:
The target compound’s ethoxyethyl chain introduces conformational flexibility, leading to a less dense crystal lattice (density ~1.32 g/cm³) compared to the rigid pyridothiazine analogue (density ~1.48 g/cm³) . Graph set analysis () further highlights R₂²(8) motifs in the target compound, driven by sulfamoyl-amide interactions, whereas the pyridothiazine analogue exhibits R₂¹(6) patterns due to chloro-π contacts.
Electronic and Functional Differences
- Sulfamoyl vs. Chloro Substituents : The sulfamoyl group enhances hydrogen-bonding capacity, increasing thermal stability (decomposition temperature: 248°C vs. 215°C for the chloro analogue) .
- Ethoxyethyl Side Chain: This moiety improves solubility in ethanol/water mixtures (logP = 1.8) compared to analogues lacking alkoxy groups (logP = 2.5) .
Research Findings and Validation
Structure validation using PLATON () confirms the absence of crystallographic disorders in the target compound, unlike its pyridothiazine counterpart, which shows minor rotational disorder in the benzylidene group. Refinement residuals (R1 = 0.042 for the target vs. 0.056 for the pyridothiazine) further attest to its superior data quality .
Biological Activity
The compound 4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS Number: 865173-82-6) is a benzothiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzothiazole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that benzothiazole derivatives often exhibit significant antitumor activity. The compound's structural features suggest potential interactions with various biological targets, particularly in cancer cells. For instance, studies have shown that related compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action :
- The compound may exert its antitumor effects through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis.
- In vitro studies on similar benzothiazole derivatives have demonstrated IC50 values indicating effective growth inhibition of solid tumor cells.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are also noteworthy. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.
- Testing Methods :
- Antimicrobial efficacy is typically evaluated using broth microdilution methods following CLSI guidelines.
- Preliminary results suggest that the compound may exhibit selective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
In Vitro Studies
A study focusing on a related benzothiazole derivative demonstrated significant antiproliferative effects against HepG2 liver cancer cells with an IC50 value of 1.30 µM. This suggests that 4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide could exhibit similar or enhanced activity due to its unique substituents .
In Vivo Studies
In vivo experiments using xenograft models have shown that related compounds can significantly inhibit tumor growth. Such studies are critical for understanding the therapeutic potential of this class of compounds in clinical settings.
Data Summary Table
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
Synthesis typically involves multi-step reactions, including:
- Coupling of benzoyl and sulfamoyl groups via nucleophilic substitution or condensation reactions under anhydrous conditions.
- Formation of the benzothiazole ring system , requiring precise temperature control (e.g., 60–80°C) and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
- Z-configuration stabilization through steric or electronic modulation to prevent isomerization . Key challenges: Ensuring regioselectivity in sulfamoyl group attachment and minimizing by-products during ring closure.
Q. How is structural purity validated after synthesis?
Analytical techniques include:
- NMR spectroscopy to confirm stereochemistry (e.g., NOESY for Z/E isomer differentiation) .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- HPLC with UV/Vis detection to assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Critical parameters include:
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Use polar aprotic solvents (e.g., DMF) to stabilize intermediates | Reduces side reactions |
| Temperature | Maintain 70–80°C during cyclization | Enhances ring-closure efficiency |
| Catalyst | Employ Pd(OAc)₂ for Suzuki-Miyaura coupling | Increases cross-coupling yield by 20–30% |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Cross-validation : Compare NMR data with single-crystal X-ray structures to confirm bond angles and torsion .
- Dynamic NMR experiments : Identify temperature-dependent conformational changes affecting spectral peaks .
- Computational modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and reconcile discrepancies .
Q. What experimental designs are recommended for evaluating biological activity?
- In vitro enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase targets) with IC₅₀ calculations .
- Protein-ligand docking : Perform molecular docking (AutoDock Vina) to predict binding modes to sulfamoyl-sensitive enzymes .
- Cellular uptake studies : Employ confocal microscopy with fluorescently tagged analogs to track intracellular localization .
Q. How can researchers address discrepancies in solubility data during formulation?
- Polymorph screening : Use DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to identify stable crystalline forms .
- Co-solvent systems : Test combinations of PEG-400 and ethanol to enhance aqueous solubility .
- Salt formation : Explore hydrochloride or sodium salts for improved pharmacokinetic profiles .
Q. What computational methods are effective for studying this compound’s reactivity?
- Molecular Dynamics (MD) simulations : Analyze solvation effects and conformational stability in biological membranes .
- QM/MM (Quantum Mechanics/Molecular Mechanics) : Model reaction pathways for sulfamoyl group hydrolysis .
- ADMET prediction : Use SwissADME to assess absorption and metabolic liabilities early in drug development .
Contradiction Analysis & Methodological Pitfalls
Q. How should conflicting data on metabolic stability be interpreted?
- Species-specific metabolism : Compare microsomal assays (human vs. rodent) to identify interspecies variability .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to rule out enzyme-mediated degradation .
- Isotope labeling : Use ¹⁴C-labeled compound in mass balance studies to track metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
